molecular formula C15H20O2 B3196117 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 952516-22-2

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3196117
CAS No.: 952516-22-2
M. Wt: 232.32 g/mol
InChI Key: FVWKIYODERKUCV-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-methyl-1-indanone and tert-butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): A similar compound with antioxidant properties.

    tert-Butyl Alcohol: Shares the tert-butyl group but differs in its overall structure and properties.

Uniqueness

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-tert-butyl-5-methoxy-2-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-6-10-7-13(17-5)12(15(2,3)4)8-11(10)14(9)16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKIYODERKUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C1=O)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733835
Record name 6-tert-Butyl-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952516-22-2
Record name 6-tert-Butyl-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To Eaton's reagent obtained from 118 g of P4O10 and 600 ml of methanesulfonic acid a mixture of 70.3 g (0.428 mol) of 1-tert-butyl-2-methoxybenzene and 295.0 g (3.43 mol, 8 eqv.) of methacrylic acid was added for ca. 1 h at 50-55° C. The resulting mixture was stirred for 0.5 h at this temperature, then cooled to room temperature, and poured on a mixture of 1.5 liter of cold water and 2 kg of ice. After the ice melts, the precipitated crude 6-tert-butyl-5-methoxy-2-methylindan-1-one was filtered off and then washed with 2×100 ml of cold water. The crude product was dissolved in 500 ml of dichloromethane, and this solution was washed by aqueous K2CO3, dried over anhydrous K2CO3, and then evaporated on Rotavap. The residue was distilled in vacuum to give 70.6 g of crude 6-tert-butyl-5-methoxy-2-methylindan-1-one, b.p. 155-165° C./5 mm Hg. This product was dissolved in 200 ml of hot hexanes. Crystals precipitated from this solution at 5° C. were collected, washed by 50 ml of cold hexanes, and dried in vacuum. This procedure gave 64.1 g (65%) of the analytically pure substituted indanone.
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an Eaton's reagent obtained from 110 g of P4O10 and 560 ml of methanesulfonic acid a mixture of 65.6 g (0.399 mol) of 1-tert-butyl-2-methoxybenzene and 43.0 g (0.50 mol) of methacrylic acid was added for ca. 1 h at 50-55° C. The resulting mixture was stirred for 1 h at this temperature, then cooled to room temperature, and poured on a mixture of 1 liter of cold water and 1 kg of ice. The crude product was extracted with 3×500 ml of dichloromethane. The combined organic extract was washed by aqueous K2CO3 and then evaporated to dryness. Fractional rectification of the residue gave 64.9 g of yellowish oil which crystallizes at room temperature. On the evidence of NMR spectroscopy, this product includes ca. 90% of the target material. Further on, this product was dissolved in 180 ml of hot hexanes. Crystals precipitated from this solution at room temperature were collected, washed by 100 ml of cold hexanes, and dried in vacuum. This procedure gave 39.6 g (43%) of the analytically pure substituted indanone.
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

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